4-(3-BOC-Aminophenyl)-3-methylbenzoic acid
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Overview
Description
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid typically involves the protection of the amino group with a BOC group followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 3-aminoacetophenone with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form the BOC-protected intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid group, often through a Friedel-Crafts acylation reaction using a suitable acylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in peptide synthesis where BOC protection is crucial.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid primarily involves its role as a protected intermediate in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .
Comparison with Similar Compounds
4-(3-CBZ-Aminophenyl)-3-methylbenzoic acid: Similar structure but with a benzyl carbamate (CBZ) protecting group instead of BOC.
4-(3-FMOC-Aminophenyl)-3-methylbenzoic acid: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group.
4-(3-Alloc-Aminophenyl)-3-methylbenzoic acid: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions, making it highly suitable for use in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
3-methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-10-14(17(21)22)8-9-16(12)13-6-5-7-15(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFCXHRBDWTOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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